(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
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Overview
Description
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a methanamine group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell proliferation in cancer research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
5-Bromo-7-azaindole: Another compound with a similar core structure but different functional groups.
Uniqueness
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
CQCQEKMACPUUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)CN |
Origin of Product |
United States |
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